N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide is a sulfonamide compound that has a 4-acetamidophenyl group attached to the sulfur atom and a 1,2-oxazol-3-yl group attached to the nitrogen atom. This compound is known for its antimicrobial properties and is a derivative of sulfamethoxazole .
Preparation Methods
The synthesis of N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide involves several steps. One common method starts with 5-methylisoxazole-3-carboxylic acid, which is converted to 5-methylisoxazole-3-amine through a series of reactions. This amine is then reacted with 4-acetamidobenzenesulfonyl chloride to form the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency .
Chemical Reactions Analysis
N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides.
Scientific Research Applications
N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its antimicrobial properties and its potential use in developing new antibiotics.
Medicine: It has been investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparison with Similar Compounds
N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide is similar to other sulfonamide antibiotics, such as sulfamethoxazole and sulfisoxazole. it is unique due to its specific structural modifications, which can result in different pharmacokinetic properties and antimicrobial activity. Similar compounds include:
Sulfamethoxazole: A widely used antibiotic with a similar mechanism of action.
Sulfisoxazole: Another sulfonamide antibiotic with a slightly different structure and spectrum of activity
Properties
IUPAC Name |
N-[3-methyl-4-[(5-methyl-1,2-oxazol-4-yl)methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-9-6-13(17-11(3)18)4-5-14(9)22(19,20)16-8-12-7-15-21-10(12)2/h4-7,16H,8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAPWSSWXLMIHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2=C(ON=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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